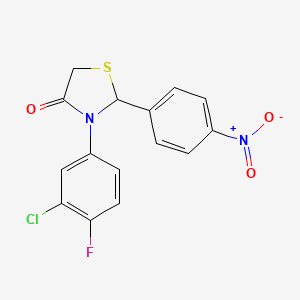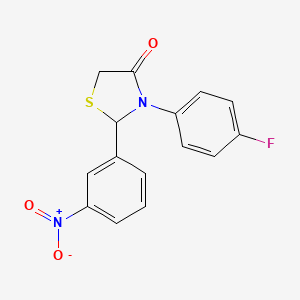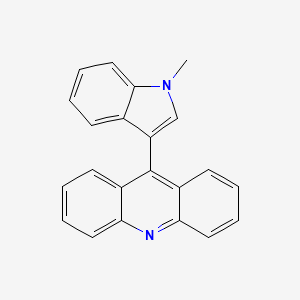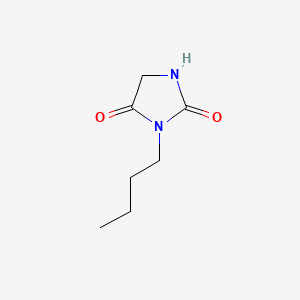
3-Butylhydantoin
Overview
Description
3-Butylhydantoin is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and a butyl group attached to the third carbon atom.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One of the common methods for synthesizing imidazolidine-2,4-dione derivatives involves the Knoevenagel condensation reaction.
Bucherer-Berg Reaction: Another method involves the Bucherer-Berg reaction, which uses ammonium carbonate, potassium cyanide, and an aldehyde or ketone to form the imidazolidine-2,4-dione core.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione compounds .
Scientific Research Applications
3-Butylhydantoin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butylhydantoin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets voltage-gated sodium channels and other ion channels in the nervous system, which contributes to its anticonvulsant activity.
Pathways Involved: It modulates the activity of enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its anti-inflammatory and anti-diabetic effects.
Comparison with Similar Compounds
3-Butylhydantoin can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Both compounds share a similar core structure but differ in their substituents and biological activities.
Imidazolidine-2,4-dione Derivatives: Various derivatives of imidazolidine-2,4-dione have been synthesized, each exhibiting unique biological properties.
Uniqueness: The uniqueness of this compound lies in its specific substituent (butyl group) and its diverse range of biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-butylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCDTKATJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340874 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-31-4 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

![5-(4-Chloroanilino)-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655169.png)
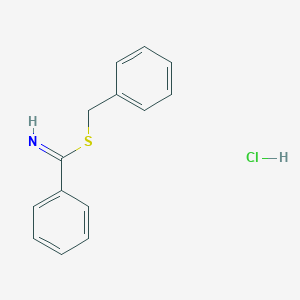
![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)
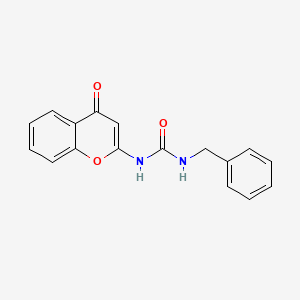
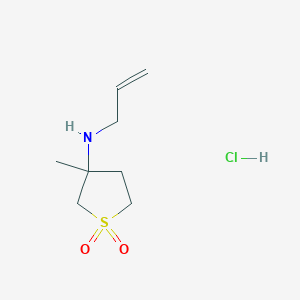
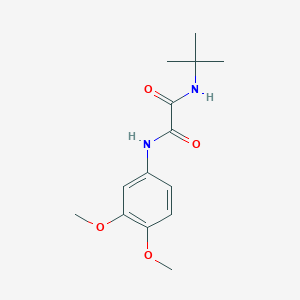
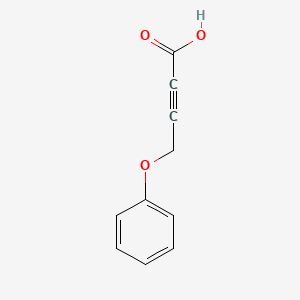
![Furo[3,2-c]pyridine-4(5H)-thione](/img/structure/B1655186.png)

